molecular formula C9H8BrNO2 B1343087 4-Bromo-6-methoxyisoindolin-1-one CAS No. 808127-75-5

4-Bromo-6-methoxyisoindolin-1-one

Cat. No.: B1343087
CAS No.: 808127-75-5
M. Wt: 242.07 g/mol
InChI Key: VIQFTBKHVUBFJG-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyisoindolin-1-one: is a chemical compound with the molecular formula C₉H₈BrNO₂ It is a derivative of isoindolinone, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the sixth position on the isoindolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyisoindolin-1-one typically involves the bromination of 6-methoxyisoindolin-1-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxyisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Derivatives with substituted nucleophiles.

    Oxidation Reactions: Compounds with carbonyl groups.

    Reduction Reactions: Compounds with hydroxyl groups.

Scientific Research Applications

4-Bromo-6-methoxyisoindolin-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyisoindolin-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

  • 4-Bromo-6-hydroxyisoindolin-1-one
  • 4-Bromo-6-methylisoindolin-1-one
  • 4-Bromo-6-ethoxyisoindolin-1-one

Comparison: 4-Bromo-6-methoxyisoindolin-1-one is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-5-2-6-7(8(10)3-5)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQFTBKHVUBFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619885
Record name 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808127-75-5
Record name 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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